![molecular formula C10H13NO B11725758 N-[1-(4-methylphenyl)propylidene]hydroxylamine](/img/structure/B11725758.png)
N-[1-(4-methylphenyl)propylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Tolyl)propan-1-one oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a functional group characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(p-Tolyl)propan-1-one oxime can be synthesized through the reaction of 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction can be represented as follows:
1-(p-Tolyl)propan-1-one+NH2OH⋅HCl→1-(p-Tolyl)propan-1-one oxime+HCl
Industrial Production Methods
Industrial production of 1-(p-tolyl)propan-1-one oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Tolyl)propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
1-(p-Tolyl)propan-1-one oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Analytical Chemistry: It is used as a reagent in analytical methods for detecting and quantifying other compounds.
Mécanisme D'action
The mechanism of action of 1-(p-tolyl)propan-1-one oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound can undergo redox reactions, affecting cellular pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
1-(p-Tolyl)propan-1-one oxime can be compared with other similar compounds such as:
1-(p-Tolyl)ethanone oxime: Similar structure but with a shorter carbon chain.
1-(p-Tolyl)butan-1-one oxime: Similar structure but with a longer carbon chain.
1-(p-Tolyl)propan-2-one oxime: Similar structure but with the oxime group attached to a different carbon atom.
The uniqueness of 1-(p-tolyl)propan-1-one oxime lies in its specific structural configuration, which influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(NZ)-N-[1-(4-methylphenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3/b11-10- |
Clé InChI |
KJRGLBSIKSRFMS-KHPPLWFESA-N |
SMILES isomérique |
CC/C(=N/O)/C1=CC=C(C=C1)C |
SMILES canonique |
CCC(=NO)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
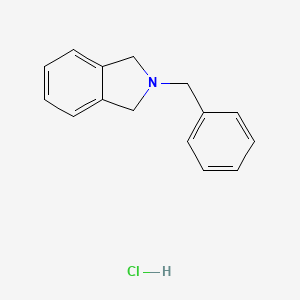
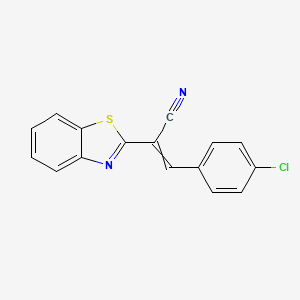
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

![1-(Furan-2-yl)-3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]prop-2-en-1-one](/img/structure/B11725727.png)
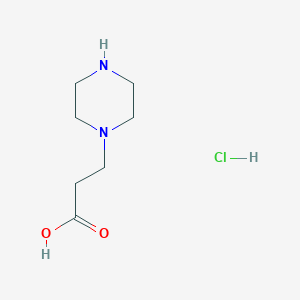
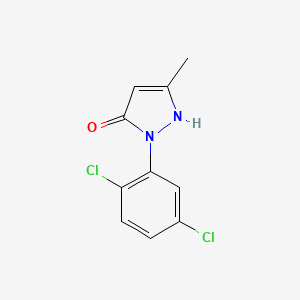
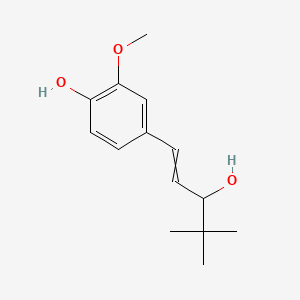
![(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
![methyl 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzoate](/img/structure/B11725746.png)
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
